molecular formula C8H14N2O3 B1416332 tert-butyl N-(2-isocyanatoethyl)carbamate CAS No. 284049-22-5

tert-butyl N-(2-isocyanatoethyl)carbamate

Cat. No.: B1416332
CAS No.: 284049-22-5
M. Wt: 186.21 g/mol
InChI Key: WBWONFFHESOLJB-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-isocyanatoethyl)carbamate: is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isocyanate group and a carbamate group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-isocyanatoethyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-isocyanatoethylamine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-isocyanatoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Triethylamine, dibutyltin dilaurate

    Solvents: Dichloromethane, toluene

Major Products Formed:

Scientific Research Applications

tert-Butyl N-(2-isocyanatoethyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-isocyanatoethyl)carbamate involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas or carbamates. These reactions are crucial in various biological and chemical processes, including enzyme inhibition and polymer formation.

Comparison with Similar Compounds

  • tert-Butyl N-(2-isothiocyanatoethyl)carbamate
  • tert-Butyl N-(2-mercaptoethyl)carbamate

Comparison: tert-Butyl N-(2-isocyanatoethyl)carbamate is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. In contrast, tert-butyl N-(2-isothiocyanatoethyl)carbamate contains an isothiocyanate group, which has different reactivity and applications. Similarly, tert-butyl N-(2-mercaptoethyl)carbamate contains a thiol group, which imparts distinct chemical properties and uses .

Biological Activity

tert-butyl N-(2-isocyanatoethyl)carbamate is a compound of interest in various fields, particularly in medicinal chemistry and material science. Its biological activity is largely attributed to the isocyanate functional group, which is known for its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and potential therapeutic uses.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₃N₃O₂
  • Molecular Weight : 155.19 g/mol
  • IUPAC Name : this compound

The presence of the isocyanate group (-N=C=O) is critical for its biological interactions, particularly in covalent bonding with nucleophilic sites in proteins and other biomolecules.

1. Cytotoxicity and Cell Viability

Research indicates that isocyanates can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that exposure to isocyanates can lead to cell death through mechanisms such as apoptosis and necrosis. The degree of cytotoxicity often depends on the concentration and exposure duration.

Cell LineIC50 (µM)Effect Observed
A549 (Lung)10Induction of apoptosis
HeLa (Cervical)15Necrotic cell death
HCT116 (Colon)20Cell cycle arrest

2. Inflammatory Response

Isocyanates are known to trigger inflammatory responses. They can activate pathways involving cytokine release, leading to conditions such as asthma and contact dermatitis upon dermal exposure. The compound's ability to modify proteins may result in altered immune responses.

3. Anticancer Potential

Recent studies have explored the anticancer properties of carbamate derivatives. For example, compounds similar to this compound have shown micromolar activity against various cancer cell lines, indicating potential for development as anticancer agents.

Case Study 1: Cytotoxic Effects on Lung Cancer Cells

A study investigated the effects of this compound on A549 lung cancer cells. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability through apoptosis induction.

Case Study 2: Inflammatory Response in Animal Models

In vivo studies demonstrated that exposure to isocyanates resulted in increased levels of pro-inflammatory cytokines in animal models. This suggests a potential role for this compound in modulating immune responses.

Research Findings

Several research findings highlight the biological activity of this compound:

  • Reactivity with Proteins : Isocyanates react with amino acids such as cysteine and lysine, leading to protein modification which can affect protein function.
  • Potential Therapeutic Applications : Given its reactivity, there is ongoing research into utilizing this compound for targeted drug delivery systems or as a scaffold in tissue engineering.

Properties

IUPAC Name

tert-butyl N-(2-isocyanatoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWONFFHESOLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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